8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione
Overview
Description
8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and fluorine atoms into the quinazoline ring.
Cyclization: Formation of the quinazoline core through cyclization reactions.
Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline diones, while substitution could introduce various functional groups into the quinazoline ring.
Scientific Research Applications
8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Development of pharmaceutical agents targeting specific diseases.
Industry: Possible applications in materials science and catalysis.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its biological activity.
8-Bromoquinazoline: Similar structure but without the fluorine atom.
6-Fluoroquinazoline: Similar structure but without the bromine atom.
Uniqueness
8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other quinazoline derivatives.
Properties
IUPAC Name |
8-bromo-6-fluoro-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXVQIIXWPZIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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